Ethyl 5-nitro-2-furoate
Overview
Description
Ethyl 5-nitro-2-furoate is a chemical compound that is part of the furan family, characterized by a furan ring substituted with a nitro group at the fifth position and an ester group at the second position. The compound is related to various derivatives that have been studied for their potential applications and chemical properties.
Synthesis Analysis
The synthesis of furan compounds, including those related to ethyl 5-nitro-2-furoate, involves several steps and can yield a variety of derivatives. For instance, the reaction of 5-nitro-2-furimidoylhydrazine with diacetyl or furil leads to the formation of triazine derivatives . Additionally, the self-condensation of 5-nitro-2-furaldehyde in the presence of pyridine or its equivalents in acetic anhydride results in the formation of diacetoxy bis(furyl) ethene compounds . These reactions highlight the reactivity of nitrofuran derivatives and their propensity to form complex structures under various conditions.
Molecular Structure Analysis
The molecular structure of furan derivatives, including ethyl 5-nitro-2-furoate, has been studied using semiempirical methods and NMR spectroscopy . The geometries of these compounds can vary, with some methods predicting planar structures for the furyl-2-nitroethylene skeleton, while others suggest nonplanar dihedral angles, especially in molecules with bulky substituents . The most stable conformations of these molecules are determined by a combination of computational predictions and experimental data, such as 1H NMR results .
Chemical Reactions Analysis
The chemical reactions of nitrofuran derivatives are diverse and can lead to a range of products. For example, the reaction of 5-nitro-2-furimidoylhydrazine with cyanogen bromide or nitrous acid yields amino-triazole or tetrazole derivatives, respectively . These reactions demonstrate the versatility of nitrofuran compounds in undergoing transformations to produce heterocyclic structures with potential applications in various fields.
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 5-nitro-2-furoate and related compounds are influenced by their molecular structure. The presence of the nitro group and the ester functionality affects their reactivity, solubility, and stability. For instance, the chloromethylation of 3-furoates, a related process, followed by a Friedel–Crafts reaction, produces aralkyl-furoates, which can be further synthesized into insecticidal esters . The methods used for these syntheses, such as condensation reactions and cyclization with aqueous acids or phosphorus pentasulphide, are indicative of the reactivity of these esters and their potential for further chemical manipulation .
Scientific Research Applications
Polymer Synthesis : Ethyl 5-nitro-2-furoate is utilized in synthesizing copolyesters. A study by Abid et al. (2008) explored its use in creating copolyesters containing terephthalic and furanic units. These materials exhibit good thermal stability and are amorphous polymers (Abid, Kamoun, Gharbi, & Fradet, 2008).
Antibacterial Properties : Research by Niwa et al. (2007) investigated the antibacterial activities of compounds derived from 5-nitro-2-furfural semicarbazone, including Ethyl 5-nitro-2-furoate. These compounds show potential as antibacterial agents (Niwa, Hajimu, Tanabe, & Masato, 2007).
Chemical Transformations : Maadadi et al. (2017) studied the transformations of Ethyl 5-nitro-2-furoate derivatives, revealing potential in various chemical synthesis applications (Maadadi, Pevzner, & Petrov, 2017).
Organic Synthesis : Fu et al. (2012) described the use of Ethyl 5-nitro-2-furoate in palladium-catalyzed direct heteroarylations, offering a method for synthesizing biheteroaryl compounds (Fu, Zhao, Bruneau, & Doucet, 2012).
Glycosidase Inhibitory Activity : Moreno‐Vargas et al. (2003) synthesized derivatives of Ethyl 5-nitro-2-furoate, finding them to be selective inhibitors for certain glycosidases, highlighting their potential in medical research (Moreno‐Vargas, Robina, Demange, & Vogel, 2003).
Chemical Kinetics : Espitia et al. (2009) examined the gas-phase elimination kinetics of Ethyl 2-furoate, contributing to the understanding of its thermal stability and reaction behaviors (Espitia, Meneses, Dominguez, Tosta, Herize, Lezama, Lafont, & Chuchani, 2009).
Corrosion Inhibition : Khaled (2010) explored the use of Ethyl 2-furoate, a related compound, in inhibiting corrosion in steel, suggesting potential industrial applications (Khaled, 2010).
Pharmaceutical Synthesis : Devi et al. (2010) synthesized derivatives of Ethyl 3-nitronaphtho[2,1-b]furan-2-carboxylate for studying their antimicrobial and antioxidant activities, indicating pharmaceutical applications (Devi, Ramaiah, Roopa, & Vaidya, 2010).
Perfume Industry : Wang Er-xin (2010) reported on the synthesis of Ethyl furoate, a fragrance compound, indicating its approved use in the United States and Japan (Wang Er-xin, 2010).
Optical Applications : Nair et al. (2022) studied the nonlinear optical properties of certain hydrazone derivatives, including Ethyl 5-nitro-2-furoate, for use in photonic devices (Nair et al., 2022).
Safety And Hazards
Ethyl 5-nitro-2-furoate can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of eye contact, it is advised to rinse cautiously with water for several minutes and remove contact lenses if present . If skin contact occurs, wash off immediately with soap and plenty of water . If inhaled, move the victim into fresh air .
Future Directions
properties
IUPAC Name |
ethyl 5-nitrofuran-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5/c1-2-12-7(9)5-3-4-6(13-5)8(10)11/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNXLAQKIHVFIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241409 | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-nitro-2-furoate | |
CAS RN |
943-37-3 | |
Record name | Ethyl 5-nitro-2-furoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943-37-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000943373 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 943-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38652 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 943-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10047 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Furoic acid, 5-nitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30241409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 5-nitro-2-furoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.182 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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